

# Spectroscopic Profile of 3-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(Aminomethyl)benzoic acid hydrochloride

**Cat. No.:** B1284310

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **3-(Aminomethyl)benzoic acid hydrochloride** (CAS No: 876-03-9), a compound of interest in pharmaceutical and chemical research.<sup>[1][2][3][4][5][6]</sup> This document compiles available spectroscopic data, details experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis, aiming to serve as a comprehensive resource for professionals in drug development and scientific research.

## Compound Overview

Chemical Structure:

Molecular Formula: C<sub>8</sub>H<sub>10</sub>CINO<sub>2</sub> Molecular Weight: 187.62 g/mol <sup>[1][3]</sup>

**3-(Aminomethyl)benzoic acid hydrochloride** is a derivative of benzoic acid containing an aminomethyl group at the meta position. It serves as a versatile building block in organic synthesis and is explored for its potential in the development of novel therapeutic agents.<sup>[7]</sup>

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-(Aminomethyl)benzoic acid hydrochloride**.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                    |
|------------------------------------|--------------|-------------|-------------------------------|
| 4.08                               | d            | 2H          | -CH <sub>2</sub> -            |
| 7.53                               | t            | 1H          | Ar-H                          |
| 7.80                               | d            | 1H          | Ar-H                          |
| 7.94                               | d            | 1H          | Ar-H                          |
| 8.10                               | s            | 1H          | -COOH                         |
| 8.65                               | s            | 3H          | -NH <sub>3</sub> <sup>+</sup> |

Solvent: DMSO-d<sub>6</sub>[\[6\]](#)

## **Infrared (IR) Spectroscopy**

Specific experimental IR absorption data for **3-(Aminomethyl)benzoic acid hydrochloride** is not readily available in the public domain. However, characteristic absorption bands can be predicted based on its functional groups.

| Functional Group      | Characteristic Absorption (cm <sup>-1</sup> ) |
|-----------------------|-----------------------------------------------|
| O-H (Carboxylic Acid) | 3300-2500 (broad)                             |
| N-H (Ammonium)        | 3200-2800 (broad)                             |
| C-H (Aromatic)        | 3100-3000                                     |
| C=O (Carboxylic Acid) | 1710-1680                                     |
| C=C (Aromatic)        | 1600-1450                                     |
| C-N                   | 1250-1020                                     |
| C-O                   | 1320-1210                                     |

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental <sup>13</sup>C NMR data for **3-(Aminomethyl)benzoic acid hydrochloride** is not readily available. Predicted chemical shifts are provided for reference.

| Carbon Atom             | Predicted Chemical Shift ( $\delta$ ) ppm |
|-------------------------|-------------------------------------------|
| -CH <sub>2</sub> -      | ~45                                       |
| Aromatic C-H            | 128-135                                   |
| Aromatic C (quaternary) | 130-140                                   |
| -COOH                   | ~167                                      |

## Mass Spectrometry

Specific experimental mass spectrometry data, including fragmentation patterns, for **3-(Aminomethyl)benzoic acid hydrochloride** is not readily available. The expected molecular ion peak is provided.

| Ion                               | m/z    |
|-----------------------------------|--------|
| [M+H] <sup>+</sup> (of free base) | 152.07 |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **3-(Aminomethyl)benzoic acid hydrochloride**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
- <sup>1</sup>H NMR Data Acquisition:
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a standard single-pulse experiment.
  - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  - Set a relaxation delay (D1) of 1-2 seconds between scans.
- <sup>13</sup>C NMR Data Acquisition:
  - Switch the spectrometer to the <sup>13</sup>C channel.
  - Use a standard proton-decoupled pulse sequence.
  - Set a wider spectral width to cover the entire range of <sup>13</sup>C chemical shifts (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the low natural abundance of <sup>13</sup>C.
  - A longer relaxation delay may be necessary for quantitative analysis.

- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Perform baseline correction to ensure a flat baseline.
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum:
  - Ensure the ATR crystal is clean.
  - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- Sample Preparation and Analysis:
  - Place a small amount of the solid **3-(Aminomethyl)benzoic acid hydrochloride** sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:

- The software will automatically subtract the background spectrum from the sample spectrum.
- Identify and label the major absorption peaks.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
  - Prepare a dilute solution of **3-(Aminomethyl)benzoic acid hydrochloride** in a suitable solvent (e.g., methanol or acetonitrile/water). The concentration should be in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range.
- Instrument Setup:
  - Set the mass spectrometer to positive ion detection mode for ESI.
  - Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
  - Calibrate the mass analyzer using a standard calibration compound.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire the mass spectrum over a relevant  $\text{m/z}$  range (e.g., 50-500).
- Data Analysis:
  - Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  for the free base).
  - If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce structural information.

# Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-(Aminomethyl)benzoic acid hydrochloride**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Aminomethyl)benzoic acid hydrochloride [fchemicals.com]
- 3. 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9 [sigmaaldrich.com]
- 4. 3-(Aminomethyl)benzoic acid = 98.0 HPLC 876-03-9 [sigmaaldrich.com]
- 5. 3-(Aminomethyl)benzoic acid hydrochloride, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 3-Aminomethylbenzoic acid hydrochloride | 876-03-9 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1284310#spectroscopic-data-for-3-aminomethylbenzoic-acid-hydrochloride]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)